Cas no 868273-06-7 (Org 27569)

Org 27569 structure
Org 27569 structure
商品名:Org 27569
CAS番号:868273-06-7
MF:C24H28ClN3O
メガワット:409.9516248703
MDL:MFCD11045300
CID:718958
PubChem ID:329818922

Org 27569 化学的及び物理的性質

名前と識別子

    • 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide
    • Org 27569
    • 1H-Indole-2-carboxamide,5-chloro-3-ethyl-N-[2-[4-(1-piperidinyl)phenyl]ethyl]-
    • 5-chloro-3-ethyl-N-[2-(4-piperidin-1-ylphenyl)ethyl]-1H-indole-2-carboxamide
    • 5-Chloro-3-ethyl-N-[2-[4-(1-piperidinyl)phenyl]ethyl-1H-indole-2-carboxamide
    • CS-0514
    • Org-27569
    • 5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)-ethyl]-amide
    • 5-Chloro-3-ethyl-N-[2-[4-(1-piperidinyl)phenyl]ethyl]-1H-indole-2-carboxamide (ACI)
    • ab120342
    • BDBM50389939
    • s1534
    • LP01016
    • GLXC-04341
    • MFCD11045300
    • NS00100965
    • 5-Chloro-3-ethyl-N-[2-[4-(1-piperidinyl)phenyl]ethyl]-1H-indole-2-carboxamide
    • BRD-K57597776-001-01-2
    • SB19548
    • 5-Chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-ylphenyl)ethyl]amide
    • BCP08021
    • NCGC00186033-01
    • Org27569
    • 5-chloro-3-ethyl-1h-indole-2-carboxylic acid (2-(4-piperidin-1-yl)phenylethyl)amide
    • 868273-06-7
    • SDCCGSBI-0633776.P001
    • SCHEMBL18958918
    • CCG-268766
    • DTXSID00660764
    • HY-13288
    • Q7101736
    • SW219411-1
    • 5-chloro-3-ethyl-N-{2-[4-(piperidin-1-yl)phenyl]ethyl}-1H-indole-2-carboxamide
    • 9GL
    • 1H-Indole-2-carboxamide, 5-chloro-3-ethyl-N-(2-(4-(1-piperidinyl)phenyl)ethyl)-
    • J-517342
    • AS-56123
    • DA-56480
    • Org 27569, >=98% (HPLC)
    • GTPL7851
    • 7YW2S3Z2CB
    • 5-Chloro-3-ethyl-N-(2-(4-(piperidin-1-yl)phenyl)ethyl)-1H-indole-2-carboxamide
    • UNII-7YW2S3Z2CB
    • HMS3651O11
    • EX-A2224
    • AKOS022184226
    • CHEMBL1553629
    • AC-32888
    • MDL: MFCD11045300
    • インチ: 1S/C24H28ClN3O/c1-2-20-21-16-18(25)8-11-22(21)27-23(20)24(29)26-13-12-17-6-9-19(10-7-17)28-14-4-3-5-15-28/h6-11,16,27H,2-5,12-15H2,1H3,(H,26,29)
    • InChIKey: AHFZDNYNXFMRFQ-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1=C(CC)C2C(=CC=C(C=2)Cl)N1)NCCC1C=CC(N2CCCCC2)=CC=1

計算された属性

  • せいみつぶんしりょう: 409.19200
  • どういたいしつりょう: 409.192
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 29
  • 回転可能化学結合数: 7
  • 複雑さ: 530
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 6
  • トポロジー分子極性表面積: 48.1A^2

じっけんとくせい

  • 密度みつど: 1.218
  • ふってん: 660.3°C at 760 mmHg
  • フラッシュポイント: 353.2°C
  • 屈折率: 1.635
  • ようかいど: H2O: <2mg/mL
  • PSA: 48.13000
  • LogP: 5.80240
  • かんど: 湿度に敏感である

Org 27569 セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 22
  • 危険物標識: Xn
  • リスク用語:R22
  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Org 27569 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Org 27569 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1046383-50mg
Org 27569
868273-06-7 98%
50mg
$400 2024-06-07
MedChemExpress
HY-13288-1mg
Org 27569
868273-06-7 99.40%
1mg
¥202 2024-04-17
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2635-100mg
Org 27569
868273-06-7 100%
100mg
¥ 4396 2023-09-07
S e l l e c k ZHONG GUO
S1534-50mg
Org 27569
868273-06-7 99.72%
50mg
¥3849.94 2023-09-16
S e l l e c k ZHONG GUO
S1534-200mg
Org 27569
868273-06-7 99.72%
200mg
¥10401.3 2022-04-26
TRC
O674975-25mg
Org 27569
868273-06-7
25mg
$ 570.00 2022-06-03
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2635-25 mg
Org 27569
868273-06-7 100.00%
25mg
¥1819.00 2022-02-28
Biosynth
TJB27306-5 mg
Org 27569
868273-06-7
5mg
$115.50 2023-01-02
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2635-50 mg
Org 27569
868273-06-7 100.00%
50mg
¥3232.00 2022-02-28
eNovation Chemicals LLC
Y0974065-1g
Org 27569
868273-06-7 98%
1g
$2800 2024-08-03

Org 27569 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid ,  Triethylsilane ;  5 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1.5 h, 60 °C; cooled
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, cooled
3.1 Reagents: Triethylamine ,  2-Phenylbenzoxazole Solvents: Dimethylformamide ;  16 h, rt
リファレンス
Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 Receptor
Piscitelli, Francesco; et al, Journal of Medicinal Chemistry, 2012, 55(11), 5627-5631

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  rt → 0 °C
1.2 1 h, rt
1.3 Reagents: Hydrazine hydrate (1:1) Catalysts: Nickel Solvents: Ethanol ;  1 h, 50 °C
2.1 Reagents: Potassium carbonate Solvents: Water ;  20 min, 17 psi, 120 °C
3.1 Reagents: Diisopropylethylamine ,  BOP reagent Solvents: Dimethylformamide ;  16 h, rt
リファレンス
Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators
Nguyen, Thuy; et al, Bioorganic & Medicinal Chemistry, 2015, 23(9), 2195-2203

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  30 min, reflux; reflux → rt
1.2 30 min, rt; 12 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
2.1 Reagents: Sodium acetate Solvents: Ethanol ;  45 min, rt; rt → 0 °C
2.2 3 h, pH 5, 0 - 5 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water
2.4 Reagents: Sulfuric acid Solvents: Ethanol ;  24 h, reflux; reflux → rt
2.5 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
3.1 Reagents: Potassium hydroxide Solvents: 1,4-Dioxane ,  Water ;  2 h, reflux; reflux → rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
4.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: N-Methyl-2-pyrrolidone ;  overnight, rt
リファレンス
Novel Electrophilic and Photoaffinity Covalent Probes for Mapping the Cannabinoid 1 Receptor Allosteric Site(s)
Kulkarni, Pushkar M.; et al, Journal of Medicinal Chemistry, 2016, 59(1), 44-60

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Aluminum chloride Solvents: 1,2-Dichloroethane ;  5 min, cooled
1.2 Solvents: 1,2-Dichloroethane ;  cooled; 1 h, reflux; reflux → rt
1.3 Solvents: Water ;  cooled
2.1 Reagents: Trifluoroacetic acid ,  Triethylsilane ;  3 h, rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  3 h, reflux
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
4.1 Reagents: Diisopropylethylamine ,  BOP reagent Solvents: Dimethylformamide ;  16 h, rt
リファレンス
Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators
Nguyen, Thuy; et al, Bioorganic & Medicinal Chemistry, 2015, 23(9), 2195-2203

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Aluminum chloride Solvents: 1,2-Dichloroethane ;  2.5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  cooled
2.1 Reagents: Trifluoroacetic acid ,  Triethylsilane ;  5 h, rt
2.2 Reagents: Sodium carbonate Solvents: Water ;  rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1.5 h, 60 °C; cooled
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, cooled
4.1 Reagents: Triethylamine ,  2-Phenylbenzoxazole Solvents: Dimethylformamide ;  16 h, rt
リファレンス
Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 Receptor
Piscitelli, Francesco; et al, Journal of Medicinal Chemistry, 2012, 55(11), 5627-5631

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Triethylamine ,  2-Phenylbenzoxazole Solvents: Dimethylformamide ;  16 h, rt
リファレンス
Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 Receptor
Piscitelli, Francesco; et al, Journal of Medicinal Chemistry, 2012, 55(11), 5627-5631

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  18 h, reflux
2.1 Reagents: Aluminum chloride Solvents: 1,2-Dichloroethane ;  5 min, cooled
2.2 Solvents: 1,2-Dichloroethane ;  cooled; 1 h, reflux; reflux → rt
2.3 Solvents: Water ;  cooled
3.1 Reagents: Trifluoroacetic acid ,  Triethylsilane ;  3 h, rt
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  3 h, reflux
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
5.1 Reagents: Diisopropylethylamine ,  BOP reagent Solvents: Dimethylformamide ;  16 h, rt
リファレンス
Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators
Nguyen, Thuy; et al, Bioorganic & Medicinal Chemistry, 2015, 23(9), 2195-2203

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: N-Methyl-2-pyrrolidone ;  12 h, 135 °C
2.1 Catalysts: Ammonium acetate Solvents: Nitromethane ;  2 h, reflux
3.1 Reagents: Sodium borohydride Solvents: Methanol ;  2 h, 5 °C → rt
3.2 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Nickel dichloride Solvents: Methanol ,  Tetrahydrofuran ;  45 min, rt; rt → -5 °C
4.2 Reagents: Sodium borohydride ;  -5 °C; 3 h, -5 °C → rt
4.3 Reagents: Ammonium chloride Solvents: Water
5.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: N-Methyl-2-pyrrolidone ;  overnight, rt
リファレンス
Novel Electrophilic and Photoaffinity Covalent Probes for Mapping the Cannabinoid 1 Receptor Allosteric Site(s)
Kulkarni, Pushkar M.; et al, Journal of Medicinal Chemistry, 2016, 59(1), 44-60

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Water ;  20 min, 17 psi, 120 °C
2.1 Reagents: Diisopropylethylamine ,  BOP reagent Solvents: Dimethylformamide ;  16 h, rt
リファレンス
Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators
Nguyen, Thuy; et al, Bioorganic & Medicinal Chemistry, 2015, 23(9), 2195-2203

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  X-Phos Solvents: Toluene ;  12 h, 110 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, cooled
1.3 Reagents: Sodium carbonate Solvents: Water ;  neutralized, rt
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, reflux; cooled
2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  cooled
2.3 Reagents: Sodium carbonate Solvents: Water ;  neutralized, rt
3.1 Reagents: Triethylamine ,  2-Phenylbenzoxazole Solvents: Dimethylformamide ;  16 h, rt
リファレンス
Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 Receptor
Piscitelli, Francesco; et al, Journal of Medicinal Chemistry, 2012, 55(11), 5627-5631

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: N-Methyl-2-pyrrolidone ;  overnight, rt
リファレンス
Novel Electrophilic and Photoaffinity Covalent Probes for Mapping the Cannabinoid 1 Receptor Allosteric Site(s)
Kulkarni, Pushkar M.; et al, Journal of Medicinal Chemistry, 2016, 59(1), 44-60

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine ,  BOP reagent Solvents: Dimethylformamide ;  16 h, rt
リファレンス
Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators
Nguyen, Thuy; et al, Bioorganic & Medicinal Chemistry, 2015, 23(9), 2195-2203

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Sodium acetate Solvents: Ethanol ;  45 min, rt; rt → 0 °C
1.2 3 h, pH 5, 0 - 5 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.4 Reagents: Sulfuric acid Solvents: Ethanol ;  24 h, reflux; reflux → rt
1.5 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
2.1 Reagents: Potassium hydroxide Solvents: 1,4-Dioxane ,  Water ;  2 h, reflux; reflux → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
3.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: N-Methyl-2-pyrrolidone ;  overnight, rt
リファレンス
Novel Electrophilic and Photoaffinity Covalent Probes for Mapping the Cannabinoid 1 Receptor Allosteric Site(s)
Kulkarni, Pushkar M.; et al, Journal of Medicinal Chemistry, 2016, 59(1), 44-60

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Ethanol ;  24 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
2.1 Reagents: Potassium hydroxide Solvents: 1,4-Dioxane ,  Water ;  2 h, reflux; reflux → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
3.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: N-Methyl-2-pyrrolidone ;  overnight, rt
リファレンス
Novel Electrophilic and Photoaffinity Covalent Probes for Mapping the Cannabinoid 1 Receptor Allosteric Site(s)
Kulkarni, Pushkar M.; et al, Journal of Medicinal Chemistry, 2016, 59(1), 44-60

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  1 h, 0 - 5 °C
2.1 Reagents: Sodium acetate Solvents: Ethanol ;  45 min, rt; rt → 0 °C
2.2 3 h, pH 5, 0 - 5 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water
2.4 Reagents: Sulfuric acid Solvents: Ethanol ;  24 h, reflux; reflux → rt
2.5 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
3.1 Reagents: Potassium hydroxide Solvents: 1,4-Dioxane ,  Water ;  2 h, reflux; reflux → rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
4.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: N-Methyl-2-pyrrolidone ;  overnight, rt
リファレンス
Novel Electrophilic and Photoaffinity Covalent Probes for Mapping the Cannabinoid 1 Receptor Allosteric Site(s)
Kulkarni, Pushkar M.; et al, Journal of Medicinal Chemistry, 2016, 59(1), 44-60

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1.5 h, 60 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, cooled
2.1 Reagents: Triethylamine ,  2-Phenylbenzoxazole Solvents: Dimethylformamide ;  16 h, rt
リファレンス
Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 Receptor
Piscitelli, Francesco; et al, Journal of Medicinal Chemistry, 2012, 55(11), 5627-5631

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Nickel dichloride Solvents: Methanol ,  Tetrahydrofuran ;  45 min, rt; rt → -5 °C
1.2 Reagents: Sodium borohydride ;  -5 °C; 3 h, -5 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: N-Methyl-2-pyrrolidone ;  overnight, rt
リファレンス
Novel Electrophilic and Photoaffinity Covalent Probes for Mapping the Cannabinoid 1 Receptor Allosteric Site(s)
Kulkarni, Pushkar M.; et al, Journal of Medicinal Chemistry, 2016, 59(1), 44-60

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
2.1 Reagents: Diisopropylethylamine ,  BOP reagent Solvents: Dimethylformamide ;  16 h, rt
リファレンス
Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators
Nguyen, Thuy; et al, Bioorganic & Medicinal Chemistry, 2015, 23(9), 2195-2203

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  cooled
1.3 Reagents: Sodium carbonate Solvents: Water ;  neutralized, rt
2.1 Reagents: Triethylamine ,  2-Phenylbenzoxazole Solvents: Dimethylformamide ;  16 h, rt
リファレンス
Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 Receptor
Piscitelli, Francesco; et al, Journal of Medicinal Chemistry, 2012, 55(11), 5627-5631

ごうせいかいろ 20

はんのうじょうけん
1.1 Catalysts: Ammonium acetate Solvents: Nitromethane ;  2 h, reflux
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  2 h, 5 °C → rt
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Nickel dichloride Solvents: Methanol ,  Tetrahydrofuran ;  45 min, rt; rt → -5 °C
3.2 Reagents: Sodium borohydride ;  -5 °C; 3 h, -5 °C → rt
3.3 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: N-Methyl-2-pyrrolidone ;  overnight, rt
リファレンス
Novel Electrophilic and Photoaffinity Covalent Probes for Mapping the Cannabinoid 1 Receptor Allosteric Site(s)
Kulkarni, Pushkar M.; et al, Journal of Medicinal Chemistry, 2016, 59(1), 44-60

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid ,  Triethylsilane ;  3 h, rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  3 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
3.1 Reagents: Diisopropylethylamine ,  BOP reagent Solvents: Dimethylformamide ;  16 h, rt
リファレンス
Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators
Nguyen, Thuy; et al, Bioorganic & Medicinal Chemistry, 2015, 23(9), 2195-2203

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: 1,4-Dioxane ,  Water ;  2 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
2.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: N-Methyl-2-pyrrolidone ;  overnight, rt
リファレンス
Novel Electrophilic and Photoaffinity Covalent Probes for Mapping the Cannabinoid 1 Receptor Allosteric Site(s)
Kulkarni, Pushkar M.; et al, Journal of Medicinal Chemistry, 2016, 59(1), 44-60

ごうせいかいろ 23

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  2 h, 5 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Nickel dichloride Solvents: Methanol ,  Tetrahydrofuran ;  45 min, rt; rt → -5 °C
2.2 Reagents: Sodium borohydride ;  -5 °C; 3 h, -5 °C → rt
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: N-Methyl-2-pyrrolidone ;  overnight, rt
リファレンス
Novel Electrophilic and Photoaffinity Covalent Probes for Mapping the Cannabinoid 1 Receptor Allosteric Site(s)
Kulkarni, Pushkar M.; et al, Journal of Medicinal Chemistry, 2016, 59(1), 44-60

Org 27569 Raw materials

Org 27569 Preparation Products

Org 27569 関連文献

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推奨される供給者
Amadis Chemical Company Limited
(CAS:868273-06-7)Org 27569
A853025
清らかである:99%
はかる:50mg
価格 ($):434.0